molecular formula C20H16BrN3O B12473929 5-bromo-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile

5-bromo-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile

Cat. No.: B12473929
M. Wt: 394.3 g/mol
InChI Key: AHGAHWMMAZYYLL-UHFFFAOYSA-N
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Description

5-bromo-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile is a complex organic compound that features a brominated indole core linked to a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the bromination of an indole derivative followed by coupling with a quinoline moiety. The reaction conditions often require the use of organic solvents such as tetrahydrofuran and catalysts like zinc bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline derivative.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives with altered functional groups.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole derivatives: Share the brominated indole core but differ in the attached functional groups.

    Quinoline derivatives: Similar in structure but may lack the indole moiety.

Uniqueness

The unique combination of a brominated indole and a quinoline derivative in 5-bromo-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile provides distinct chemical and biological properties not found in simpler analogues. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16BrN3O

Molecular Weight

394.3 g/mol

IUPAC Name

5-bromo-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbonitrile

InChI

InChI=1S/C20H16BrN3O/c21-16-7-8-19-17(10-16)15(11-22)12-23(19)13-20(25)24-9-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-8,10,12H,3,5,9,13H2

InChI Key

AHGAHWMMAZYYLL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=C3C=CC(=C4)Br)C#N

Origin of Product

United States

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